molecular formula C8H10FNO3 B1439986 Phenol, 3-fluoro-, methylcarbamate CAS No. 705-48-6

Phenol, 3-fluoro-, methylcarbamate

Cat. No.: B1439986
CAS No.: 705-48-6
M. Wt: 187.17 g/mol
InChI Key: VEUMRPDMKKUSNQ-UHFFFAOYSA-N
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Description

Phenol, 3-fluoro-, methylcarbamate is a chemical compound with the molecular formula C8H8FNO2. It is also known as 3-fluorophenyl methylcarbamate. This compound is characterized by the presence of a fluorine atom on the phenol ring and a methylcarbamate group attached to the phenol. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenol, 3-fluoro-, methylcarbamate can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with methyl isocyanate under controlled conditions. This reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-fluoro-, methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of this compound yields 3-fluorophenol and carbamic acid, while oxidation can produce quinones .

Scientific Research Applications

Phenol, 3-fluoro-, methylcarbamate is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of phenol, 3-fluoro-, methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Phenol, 3-fluoro-, methylcarbamate can be compared with other similar compounds, such as:

  • Phenol, 4-fluoro-, methylcarbamate
  • Phenol, 2-fluoro-, methylcarbamate
  • Phenol, 3-chloro-, methylcarbamate

These compounds share similar structures but differ in the position or type of halogen substituent on the phenol ring. The unique properties of this compound, such as its specific reactivity and binding affinity, make it distinct from its analogs .

Properties

IUPAC Name

3-fluorophenol;methylcarbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO.C2H5NO2/c7-5-2-1-3-6(8)4-5;1-3-2(4)5/h1-4,8H;3H,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUMRPDMKKUSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)O.C1=CC(=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724146
Record name Methylcarbamic acid--3-fluorophenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-48-6
Record name Methylcarbamic acid--3-fluorophenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 3-fluoro-, methylcarbamate
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Phenol, 3-fluoro-, methylcarbamate
Reactant of Route 3
Phenol, 3-fluoro-, methylcarbamate
Reactant of Route 4
Phenol, 3-fluoro-, methylcarbamate
Reactant of Route 5
Phenol, 3-fluoro-, methylcarbamate
Reactant of Route 6
Phenol, 3-fluoro-, methylcarbamate

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